Boc-d-phe(4-nhfmoc)-oh

Solid-phase peptide synthesis Orthogonal protection Sequential deprotection

Boc-D-Phe(4-NHFmoc)-OH is a D-phenylalanine building block with orthogonal Boc and Fmoc protection, essential for stepwise solid-phase synthesis of complex peptides. The D-configuration confers metabolic stability, while the para-NHFmoc handle enables selective conjugation. Unlike generic L-isomers or monoprotected analogs, this compound delivers precise stereocontrol and dual deprotection capability required for GnRH antagonist and peptide-drug conjugate development.

Molecular Formula C29H30N2O6
Molecular Weight 502.6 g/mol
CAS No. 173054-11-0
Cat. No. B558463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-d-phe(4-nhfmoc)-oh
CAS173054-11-0
Synonyms173054-11-0; (R)-3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid; boc-d-(4-fmoc)aminophenylalanine; boc-d-phe(4-nhfmoc)-oh; Boc-D-(4-Fmoc)-aminophenylalanine; boc-4-(fmoc-amino)-d-phenylalanine; AmbotzBAA1373; boc-p-amino-d-phe(fmoc)-oh; SCHEMBL2249260; boc-d-4-aminophenylalanine(fmoc); MolPort-000-151-686; ZINC2517125; 6346AH; VZ31502; AJ-37029; AK-63333; SC-75703; KB-210035; ST2402628; A811483; I14-36488; n-alpha-t-butyloxycarbonyl-d-4-(9-fluorenylmethyloxycarbonyl)aminophenylalanine; n-alpha-tert-butyloxycarbonyl-d-4-(9-fluorenylmethyloxycarbonyl)aminophenylalanine; (2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicacid; (2R)-3-[4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]phenyl]-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]propanoicacid
Molecular FormulaC29H30N2O6
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/t25-/m1/s1
InChIKeyZKSJJSOHPQQZHC-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Phe(4-NHFmoc)-OH (CAS 173054-11-0): Orthogonally Protected D-Amino Acid for SPPS Procurement


Boc-D-Phe(4-NHFmoc)-OH (CAS 173054-11-0), also known as Boc-4-(Fmoc-amino)-D-phenylalanine, is a D-phenylalanine derivative bearing orthogonal Nα-tert-butyloxycarbonyl (Boc) and side-chain para-9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups [1]. The compound has molecular formula C₂₉H₃₀N₂O₆, molecular weight 502.56 g/mol, MDL number MFCD00151888, and is typically supplied as a white to off-white powder . It functions as a specialized building block in solid-phase peptide synthesis (SPPS), enabling selective, sequential deprotection at the α-amino and side-chain amine positions .

Why Boc-D-Phe(4-NHFmoc)-OH Cannot Be Replaced by Generic Orthogonally Protected Phenylalanine Analogs


Substituting Boc-D-Phe(4-NHFmoc)-OH with closely related analogs such as the L-enantiomer (Boc-Phe(4-NHFmoc)-OH, CAS 114346-31-5), the reversed-protection variant (Fmoc-D-Phe(4-NHBoc)-OH, CAS 214750-77-3), or mono-protected derivatives (Fmoc-4-amino-D-phenylalanine, CAS 324017-21-2) introduces critical functional divergences [1]. The D-configuration of the target compound confers proteolytic resistance and distinct conformational properties versus the L-isomer, which is essential for designing metabolically stable or conformationally constrained peptides . The specific Boc-α/Fmoc-side-chain orthogonal protection pair dictates the required deprotection sequence in SPPS; using the reversed Fmoc-α/Boc-side-chain variant mandates a fundamentally different synthetic protocol incompatible with Boc-strategy SPPS workflows [1]. Furthermore, mono-protected analogs lack the side-chain amine handle altogether, precluding downstream conjugation or branching reactions that this building block is specifically procured to enable .

Boc-D-Phe(4-NHFmoc)-OH Procurement Evidence: Quantitative Differentiation Against Structural Analogs


Orthogonal Boc/Fmoc Dual Protection Versus Mono-Protected Fmoc-4-Amino-D-Phenylalanine

Boc-D-Phe(4-NHFmoc)-OH provides two orthogonally protected amine handles, whereas the mono-protected analog Fmoc-4-amino-D-phenylalanine (CAS 324017-21-2) lacks Nα protection entirely . The target compound requires sequential deprotection—piperidine-mediated Fmoc removal for side-chain functionalization followed by TFA-mediated Boc removal for Nα exposure—enabling site-specific sequential modifications . In contrast, the mono-protected analog offers only one protected amine site (side-chain Fmoc) with a free α-amino group, rendering it unsuitable for peptide chain extension where α-amino protection is mandatory .

Solid-phase peptide synthesis Orthogonal protection Sequential deprotection

D-Enantiomer Versus L-Enantiomer: Stereochemical Differentiation for Protease-Resistant Peptide Design

Boc-D-Phe(4-NHFmoc)-OH (CAS 173054-11-0) is the D-enantiomer of the orthogonally protected phenylalanine derivative, whereas the L-enantiomer (Boc-Phe(4-NHFmoc)-OH, CAS 114346-31-5) shares identical molecular formula (C₂₉H₃₀N₂O₆) and molecular weight (502.56) but opposite stereochemistry at the α-carbon . The D-configuration confers resistance to endogenous proteolytic enzymes that recognize L-amino acid substrates, a property exploited in designing metabolically stable therapeutic peptides . Additionally, D-amino acid substitution alters backbone conformation (φ, ψ dihedral angles), affecting peptide secondary structure and receptor binding profiles in ways distinct from L-incorporation .

D-amino acid incorporation Proteolytic stability Conformational constraint

Boc-α/Fmoc-Side-Chain Orthogonality Versus Reversed Fmoc-α/Boc-Side-Chain Protection

Boc-D-Phe(4-NHFmoc)-OH employs Boc protection at Nα and Fmoc protection at the para-amino side chain, a specific orthogonal pairing that aligns with Boc-strategy SPPS workflows wherein the α-amino group remains protected until final TFA cleavage . The reversed-protection analog Fmoc-D-Phe(4-NHBoc)-OH (CAS 214750-77-3) places Fmoc at Nα and Boc on the side chain, mandating Fmoc-strategy SPPS with base-labile α-deprotection and acid-labile side-chain unmasking [1]. While molecular weights are equivalent (502.6 g/mol), the synthetic protocols are incompatible; selecting the wrong variant forces either re-optimization of established synthetic routes or procurement of different solid supports and deprotection reagents [1].

SPPS protection strategy Boc-SPPS Fmoc-SPPS compatibility

Boc-D-Phe(4-NHFmoc)-OH Optimal Procurement Scenarios: Evidence-Based Application Guidance


Synthesis of Protease-Resistant D-Peptide Therapeutics

This compound is optimally procured for incorporating a para-amino-functionalized D-phenylalanine residue into peptide sequences where metabolic stability is required. The D-stereochemistry, as identified in Section 3, confers resistance to endogenous proteases . The side-chain Fmoc-protected amine provides a conjugation handle for subsequent functionalization—such as biotinylation for affinity pull-down assays or fluorophore labeling for in vivo tracking—without compromising the Boc-protected Nα required for chain extension in Boc-SPPS .

Boc-Strategy Solid-Phase Synthesis of Branched or Conjugated Peptides

Procure this compound when constructing peptides requiring a pendant reactive amine on a D-phenylalanine scaffold within a Boc-SPPS framework. The Nα-Boc protection remains intact throughout iterative coupling cycles (TFA-stable under SPPS wash conditions), while the side-chain Fmoc can be selectively removed with 20% piperidine to expose the para-amino group for on-resin branching, bioconjugation, or cyclization reactions . This orthogonal arrangement eliminates the need to re-engineer established Boc-strategy protocols, as discussed in Section 3.

Synthesis of Gonadotropin-Releasing Hormone (GnRH) Antagonist Analogs

This building block is specifically indicated for synthesizing peptides with GnRH antagonist activity . The D-amino acid incorporation contributes to the conformational constraints required for high-affinity receptor binding in GnRH antagonist pharmacophores. The para-Fmoc-amino substituent enables site-specific modification or serves as a masked amine for late-stage diversification in structure-activity relationship (SAR) campaigns targeting reproductive endocrinology pathways .

Conformationally Constrained Neuropeptide Research Tools

This compound is appropriate for procurement in academic and industrial neuroscience research programs investigating neuropeptide structure-function relationships . The D-phenylalanine core alters backbone conformation relative to L-amino acid incorporation, enabling systematic investigation of conformational effects on receptor activation or inhibition. The side-chain Fmoc handle permits attachment of reporter groups (e.g., fluorescent dyes, biotin) for imaging or affinity capture studies without altering the peptide backbone's stereochemistry .

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